2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as MPESA and is a member of the acetamide class of compounds.
Mechanism of Action
The mechanism of action of MPESA is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
MPESA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and progression of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPESA in lab experiments is its ability to selectively target certain enzymes and signaling pathways involved in inflammatory and cancerous diseases. However, one of the limitations of using MPESA is its relatively low solubility in water, which may affect its bioavailability and activity in vivo.
Future Directions
There are several future directions for the research and development of MPESA. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the evaluation of its therapeutic potential in animal models of inflammatory and cancerous diseases. Additionally, the development of novel analogs of MPESA may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of MPESA involves the reaction of 2-methoxyphenol with 2-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide in the presence of a base such as potassium carbonate. The reaction is then followed by the removal of the protecting group using acid, resulting in the formation of MPESA.
Scientific Research Applications
MPESA has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and anti-tumor activity in vitro, making it a promising candidate for the treatment of inflammatory and cancerous diseases.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15-6-5-7-16(12-15)14-24-11-10-20-19(21)13-23-18-9-4-3-8-17(18)22-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQDJWQUUSACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide |
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